molecular formula C14H20N2O4 B11081855 3-(Diethylamino)propyl 3-nitrobenzoate

3-(Diethylamino)propyl 3-nitrobenzoate

Cat. No.: B11081855
M. Wt: 280.32 g/mol
InChI Key: XPTNPPUDBMVPNU-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 3-nitrobenzoate is an organic compound with the molecular formula C14H20N2O4 It contains a nitrobenzoate ester and a diethylamino group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by esterification with 3-(diethylamino)propyl alcohol. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts like sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)propyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Diethylamino)propyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can engage in nucleophilic substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3-(Diethylamino)propyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a nitro group and a diethylamino group makes it particularly versatile in various applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-(diethylamino)propyl 3-nitrobenzoate

InChI

InChI=1S/C14H20N2O4/c1-3-15(4-2)9-6-10-20-14(17)12-7-5-8-13(11-12)16(18)19/h5,7-8,11H,3-4,6,9-10H2,1-2H3

InChI Key

XPTNPPUDBMVPNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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